molecular formula C4H7ClN2 B1589782 1-Methylimidazolium chloride CAS No. 35487-17-3

1-Methylimidazolium chloride

Cat. No.: B1589782
CAS No.: 35487-17-3
M. Wt: 118.56 g/mol
InChI Key: STCBHSHARMAIOM-UHFFFAOYSA-N
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Description

1-Methylimidazolium chloride is a type of ionic liquid that behaves as a solvent and catalyst during the formation of 5-hydroxymethylfurfural from fructose and sucrose via acid-catalyzed dehydration . It is a colorless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids .


Synthesis Analysis

This compound is prepared mainly by two routes industrially. The main one is acid-catalyzed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The empirical formula of this compound is C4H6N2 · HCl . Its molecular weight is 118.56 . The SMILES string representation of its structure is Cl [H].Cn1ccnc1 .


Chemical Reactions Analysis

This compound behaves as a solvent and catalyst during the formation of 5-hydroxymethylfurfural from fructose and sucrose via acid-catalyzed dehydration .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 118.56 . It has an assay of ≥94.5% (HPLC) and impurities of ≤1% water .

Scientific Research Applications

Crystal Polymorphism

1-Methylimidazolium chloride demonstrates varied crystalline polymorphs, indicating its role in inhibiting crystallization in ionic liquids. This ability is crucial for the development and stabilization of ionic liquids in various applications (Holbrey et al., 2003).

Aggregation Behavior

The self-aggregation properties of this compound, among other ionic liquids, have been extensively studied. These properties are significant in understanding the interaction and behavior of ionic liquids in aqueous solutions, impacting their application in various fields (Singh & Kumar, 2007).

Enhanced Catalytic Activities

In the context of acid-catalyzed depolymerization of cellulose, this compound is found to play a vital role beyond being a mere solvent. It enhances the Hammett acidity of the catalyst, thereby improving the kinetics of the depolymerization process (De Oliveira et al., 2015).

Thermal Stability

The thermal stability of this compound is a crucial factor in its application. Understanding its decomposition behavior and stability under various temperatures is essential for its use in industrial and scientific settings (Kamavaram & Reddy, 2008).

Structural Insights

The crystalline structure of this compound provides insights into its hydrogen bonding network and hydrophobic interactions. These structural details are critical for understanding its behavior in the ionic liquid state and its potential applications (Saha et al., 2003).

Electrodeposition Capabilities

This compound enables the electrochemical fabrication of nanowire arrays, as demonstrated in the creation of ternary FeCoZn nanowires. This showcases its potential in advanced material synthesis and nanotechnology applications (Yang et al., 2011).

Solubility and Modification of Cellulose

Its effectiveness in dissolving cellulose and conducting cellulose modification reactions, like tritylation, is significant for applications in material science and bioresource utilization (Erdmenger et al., 2007).

Safety and Hazards

1-Methylimidazolium chloride may cause respiratory tract irritation, skin irritation, and serious eye irritation. It may be harmful if swallowed or absorbed through the skin .

Future Directions

There is great interest in studying the unique physical, chemical, and biological properties of ionic liquids like 1-Methylimidazolium chloride, which allow them to be used as active pharmaceutical agents, for designing multifunctional materials, and in different processes and production technologies . The methods for preparing nanocellulose are constantly being improved, and new ionic liquids are used in this process .

Biochemical Analysis

Biochemical Properties

1-Methylimidazolium chloride has been found to interact with various biomolecules. For instance, it has been shown to enhance the kinetics of acid-catalyzed hydrolysis of 1,4-b-glucans . This suggests that this compound can interact with enzymes involved in this process, potentially influencing their activity and the overall rate of the reaction .

Cellular Effects

The effects of this compound on cells are complex and can vary depending on the specific type of cell and the concentration of the ionic liquid. For example, it has been shown to exhibit high toxicity to the water flea, Moina macrocopa, inhibiting survivorship, body length, and reproduction . This suggests that this compound can have significant impacts on cellular processes and functions.

Molecular Mechanism

The molecular mechanism of this compound’s effects is likely related to its interactions with biomolecules. For example, it has been suggested that both the chloride anions and imidazolium cations of this compound interact with cellulose via hydrogen bonds . This could potentially influence the activity of enzymes and other proteins, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to enhance the kinetics of acid-catalysed hydrolysis of 1,4-b-glucans in binary solvent mixtures . This suggests that the effects of this compound can be influenced by factors such as the presence of other solvents and the duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been shown to exhibit high toxicity to the water flea, Moina macrocopa, with a significant dose-related decrease in survivorship, body length, and reproduction . This suggests that high doses of this compound can have adverse effects in animal models .

Metabolic Pathways

This compound may be involved in various metabolic pathways. For example, it has been shown to stimulate the production of acetyl-CoA, an important precursor for many biochemical reactions . This suggests that this compound could potentially interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Its ability to dissolve cellulose suggests that it may be able to penetrate cell membranes and distribute within cells .

Properties

IUPAC Name

1-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.ClH/c1-6-3-2-5-4-6;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCBHSHARMAIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479995
Record name 1-Methylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35487-17-3
Record name 1-Methylimidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylimidazolium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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